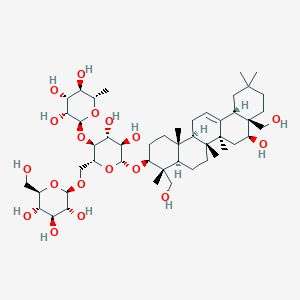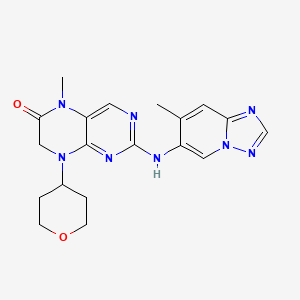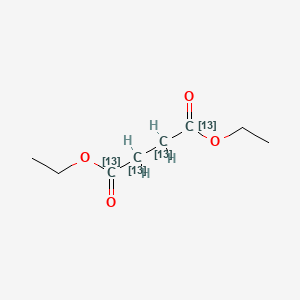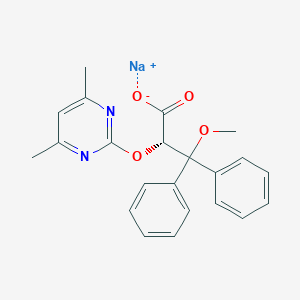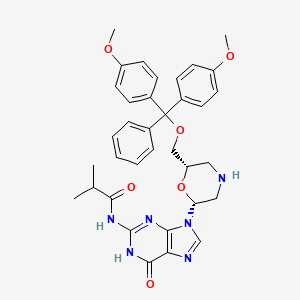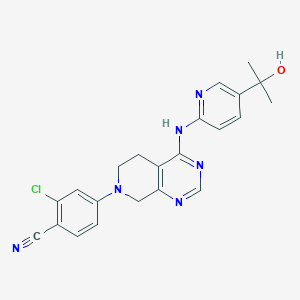
Gumelutamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gumelutamide is a tetrahydropyridopyrimidine compound known for its role as an antiandrogen and antineoplastic agent. It is a selective androgen receptor antagonist, which means it binds to androgen receptors and inhibits their activity. This compound has shown promise in the treatment of prostate cancer by inhibiting the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gumelutamide involves multiple steps, starting with the preparation of the core tetrahydropyridopyrimidine structure. The key steps include:
Formation of the pyridine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyridine ring.
Introduction of the pyrimidine moiety: The pyrimidine ring is introduced through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Gumelutamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
Gumelutamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying the behavior of tetrahydropyridopyrimidine derivatives.
Biology: Investigated for its effects on androgen receptors and its potential in treating hormone-related disorders.
Medicine: Primarily researched for its potential in treating prostate cancer by inhibiting the growth of cancer cells.
Mechanism of Action
Gumelutamide exerts its effects by binding to androgen receptors and inhibiting their activity. This prevents the receptors from interacting with androgens, which are hormones that promote the growth of prostate cancer cells. The inhibition of androgen receptor activity leads to reduced cell proliferation and induces apoptosis (programmed cell death) in cancer cells. The molecular targets include the androgen receptor itself and various signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Bicalutamide: Another androgen receptor antagonist used in the treatment of prostate cancer.
Enzalutamide: A more potent androgen receptor antagonist with a similar mechanism of action.
Apalutamide: An androgen receptor inhibitor used for non-metastatic castration-resistant prostate cancer.
Uniqueness of Gumelutamide
This compound is unique in its specific binding affinity and selectivity for androgen receptors. It has shown effectiveness in cases where other antiandrogens may not be as effective, particularly in enzalutamide-resistant prostate cancer cells. Its ability to downregulate both full-length and variant forms of androgen receptors makes it a valuable compound in the treatment of advanced prostate cancer .
Properties
CAS No. |
1831085-48-3 |
|---|---|
Molecular Formula |
C22H21ClN6O |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-chloro-4-[4-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]benzonitrile |
InChI |
InChI=1S/C22H21ClN6O/c1-22(2,30)15-4-6-20(25-11-15)28-21-17-7-8-29(12-19(17)26-13-27-21)16-5-3-14(10-24)18(23)9-16/h3-6,9,11,13,30H,7-8,12H2,1-2H3,(H,25,26,27,28) |
InChI Key |
TYOPGJVWUJIKHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)NC2=NC=NC3=C2CCN(C3)C4=CC(=C(C=C4)C#N)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


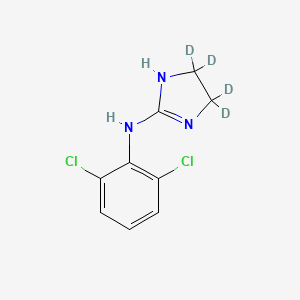

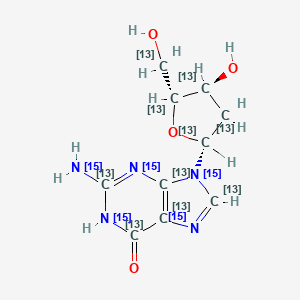
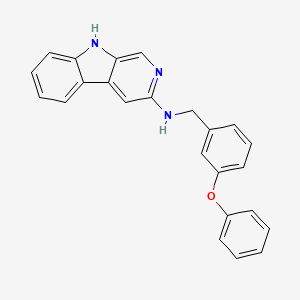

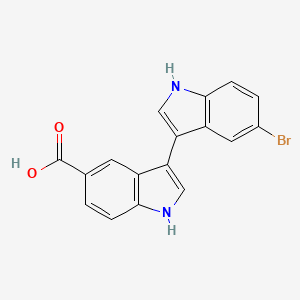
![N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B12397170.png)
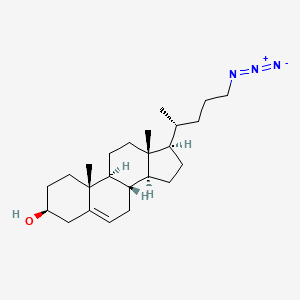
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12397182.png)
